molecular formula C20H19N5O B10863747 N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B10863747
M. Wt: 345.4 g/mol
InChI Key: BOAATSIVTYJACL-UHFFFAOYSA-N
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Description

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-d]pyrimidines typically involves several steps, including cyclization reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach uses Cu-catalyzed reactions, microwave-assisted reactions, and Fischer indole-type synthesis .

Industrial Production Methods

Industrial production of such compounds often employs scalable methods like microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Cu-catalyzed reactions are also favored for their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-METHOXYPHENYL)AMINE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It often inhibits enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its antiproliferative and antimicrobial activities .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5O/c1-13-14(2)25(16-5-4-10-21-11-16)20-18(13)19(22-12-23-20)24-15-6-8-17(26-3)9-7-15/h4-12H,1-3H3,(H,22,23,24)

InChI Key

BOAATSIVTYJACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NC3=CC=C(C=C3)OC)C4=CN=CC=C4)C

Origin of Product

United States

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